Testosterone cypionate

Vue d'ensemble

Description

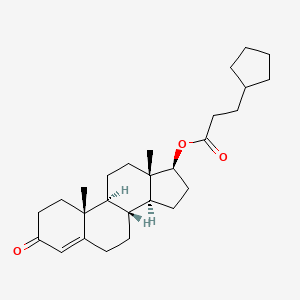

Le cypionate de testostérone est un dérivé synthétique de la testostérone, une hormone cruciale principalement produite dans les testicules des hommes et en plus petites quantités dans les ovaires des femmes. C'est un stéroïde androgène et anabolisant utilisé principalement dans le traitement des faibles niveaux de testostérone chez les hommes et dans l'hormonothérapie pour les hommes transgenres . Ce composé est connu pour sa libération lente dans la circulation sanguine, ce qui en fait un choix populaire pour le traitement hormonal substitutif de la testostérone .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le cypionate de testostérone est synthétisé par estérification de la testostérone avec l'acide cyclopentylpropionique. La réaction implique généralement l'utilisation d'un dérivé chlorure d'acide de l'acide cyclopentylpropionique et de la testostérone en présence d'une base telle que la pyridine . La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de l'ester.

Méthodes de production industrielle : La production industrielle de cypionate de testostérone implique des processus d'estérification à grande échelle. La testostérone est d'abord purifiée, puis mise à réagir avec du chlorure d'acide cyclopentylpropionique en présence d'une base. Le produit est ensuite purifié par cristallisation ou chromatographie pour obtenir le composé final .

Analyse Des Réactions Chimiques

Types de réactions : Le cypionate de testostérone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le cypionate de testostérone en divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe cétone dans la structure de la testostérone.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le squelette stéroïdien.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de stéroïdes 17-céto, tandis que la réduction peut donner des dérivés 17-hydroxy .

4. Applications de la recherche scientifique

Le cypionate de testostérone a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude de la chimie et de la synthèse des stéroïdes.

Biologie : Investigé pour son rôle dans la régulation de divers processus biologiques, notamment la croissance musculaire et la densité osseuse.

5. Mécanisme d'action

Le cypionate de testostérone exerce ses effets principalement par sa conversion en d'autres hormones puissantes et son interaction avec des récepteurs cellulaires spécifiques. Il est converti en dihydrotestostérone (DHT) par l'enzyme 5α-réductase et en estradiol par l'enzyme aromatase . La testostérone et la DHT se lient toutes deux aux récepteurs androgènes, tandis que l'estradiol se lie aux récepteurs des œstrogènes. Ces interactions conduisent à l'activation de diverses voies de signalisation qui régulent l'expression des gènes et les fonctions cellulaires .

Composés similaires :

Énanthate de testostérone : Autre forme estérifiée de la testostérone avec une chaîne d'ester légèrement plus courte, ce qui entraîne une libération plus rapide dans la circulation sanguine.

Propionate de testostérone : A une chaîne d'ester encore plus courte, ce qui entraîne une libération plus rapide et une durée d'action plus courte.

Unicité du cypionate de testostérone : Le cypionate de testostérone est unique en raison de sa chaîne d'ester plus longue, qui fournit une libération plus lente et plus constante de la testostérone dans la circulation sanguine. Cela se traduit par moins d'injections et des niveaux de testostérone plus stables par rapport à d'autres formes .

Applications De Recherche Scientifique

Hormone Replacement Therapy

Testosterone Replacement Therapy (TRT)

The primary application of testosterone cypionate is in treating hypogonadism, a condition characterized by insufficient testosterone production. TRT aims to restore serum testosterone levels to a normal physiological range, alleviating symptoms such as fatigue, reduced libido, and muscle weakness .

- Dosage and Administration : Typically administered via intramuscular injection, common dosages range from 200 mg every two weeks to adjustments based on serum testosterone levels .

- Clinical Benefits : Patients often report improvements in energy levels, mood, sexual function, and muscle mass . For instance, a study found that men with low baseline testosterone levels experienced significant increases in fat-free mass after receiving this compound injections .

Anabolic Effects in Bodybuilding

Muscle Growth and Performance Enhancement

this compound is frequently used by athletes and bodybuilders to enhance muscle mass and performance due to its anabolic properties. It promotes protein synthesis and muscle recovery when combined with resistance training .

- Research Findings : Studies indicate that while TRT can support muscle growth in hypogonadal men, it does not lead to "superhuman" results; rather, it aids those struggling with low testosterone levels to achieve better fitness outcomes .

Psychological Effects

Impact on Mood and Behavior

Research has shown that this compound can influence mood and cognitive functions. In a controlled study involving supraphysiological doses, participants exhibited increased manic scores and aggressive responses .

- Case Studies : Two case studies highlighted the effects of testosterone therapy on language use and social behavior among individuals undergoing treatment for gender transition or hypogonadism . These findings suggest that testosterone levels can significantly affect psychological well-being.

Adverse Effects and Complications

Potential Risks

While this compound is generally safe when used appropriately, there are potential side effects. A notable case involved a patient developing pulmonary eosinophilia after using this compound, indicating possible acute lung toxicity linked to the drug .

- Monitoring Side Effects : Regular monitoring is essential during TRT to manage any adverse effects effectively. Common side effects include mood swings, acne, and changes in libido .

Research Applications

Scientific Studies and Trials

this compound has been the subject of numerous research studies aimed at understanding its pharmacological effects and therapeutic benefits. For example:

- A study evaluated the cardiovascular effects of long-term anabolic steroid use among weightlifters, revealing significant differences in heart function between users and non-users of anabolic steroids like this compound .

- Another investigation focused on the relationship between testosterone levels and mental health outcomes among users of anabolic steroids, providing insights into the psychological implications of hormone replacement therapies .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hormone Replacement Therapy (TRT) | Restores normal testosterone levels in hypogonadal men | Improves energy, mood, libido; increases fat-free mass |

| Anabolic Effects | Enhances muscle growth and athletic performance | Supports protein synthesis; beneficial for those with low T |

| Psychological Effects | Influences mood and cognitive functions | Can increase manic symptoms; affects social behavior |

| Adverse Effects | Potential side effects including mood swings and respiratory issues | Case study reported pulmonary eosinophilia; monitoring required |

| Research Applications | Investigates pharmacological effects and health outcomes | Studies show cardiovascular risks associated with long-term use |

Mécanisme D'action

Testosterone cypionate exerts its effects primarily through its conversion to other potent hormones and its interaction with specific cellular receptors. It is converted to dihydrotestosterone (DHT) by the enzyme 5α-reductase and to estradiol by the enzyme aromatase . Both testosterone and DHT bind to androgen receptors, while estradiol binds to estrogen receptors. These interactions lead to the activation of various signaling pathways that regulate gene expression and cellular functions .

Comparaison Avec Des Composés Similaires

Testosterone Enanthate: Another esterified form of testosterone with a slightly shorter ester chain, leading to a faster release into the bloodstream.

Testosterone Propionate: Has an even shorter ester chain, resulting in a more rapid release and shorter duration of action.

Uniqueness of Testosterone Cypionate: this compound is unique due to its longer ester chain, which provides a slower and more consistent release of testosterone into the bloodstream. This results in fewer injections and more stable testosterone levels compared to other forms .

Activité Biologique

Testosterone cypionate is a synthetic androgen and anabolic steroid, primarily used in testosterone replacement therapy (TRT) for men with hypogonadism. Its biological activity is characterized by its effects on androgen receptors, metabolism, and various physiological responses. This article delves into the pharmacokinetics, mechanisms of action, clinical outcomes, and case studies related to this compound.

Pharmacokinetics

Absorption and Distribution

This compound is administered via intramuscular injection, allowing for slow release and absorption due to its esterified nature. Upon administration of 200 mg, peak plasma testosterone levels (Cmax) reach approximately 1122 ng/dL within 4-5 days, subsequently declining to about 400 ng/dL by day 10 . The volume of distribution is around 1 L/kg, indicating extensive distribution throughout the body .

Protein Binding and Metabolism

In plasma, this compound is approximately 98% protein-bound to sex hormone-binding globulin (SHBG) . Once in circulation, it is converted into testosterone, which can then be metabolized into dihydrotestosterone (DHT) or estradiol (E2) through enzymatic pathways involving 5α-reductase and aromatase respectively .

Elimination

Approximately 90% of administered this compound is excreted in urine as conjugates, with a half-life of about 8 days . This prolonged half-life contributes to its efficacy in maintaining stable testosterone levels over time.

This compound acts as an agonist at the androgen receptor (AR), leading to both androgenic and anabolic effects. The androgenic effects include the development of male secondary sexual characteristics, while the anabolic effects stimulate protein synthesis in muscle tissue and promote bone growth .

Hormonal Effects

A study comparing intramuscular this compound (IM-TC) with subcutaneous testosterone enanthate (SCTE-AI) found significant increases in total testosterone levels post-treatment for both modalities. However, IM-TC resulted in higher estradiol levels and hematocrit compared to SCTE-AI, which was associated with a more favorable safety profile .

Case Studies

- Case Study on Hypogonadal Men : A cohort of 234 hypogonadal men receiving IM-TC showed significant increases in total testosterone from 313.6 ng/dL to 536.4 ng/dL after treatment (p <0.001). However, SCTE-AI was linked to lower estradiol levels post-therapy (p <0.001) .

- Transgender Patients : In a study involving transgender individuals undergoing hormone therapy with this compound, participants reported improvements in libido and sexual function after regular injections. For instance, one participant self-administered 200 mg every three weeks and noted significant physical and psychological changes during the treatment period .

Side Effects and Considerations

While this compound is effective for TRT, it may also lead to side effects such as increased hematocrit levels and potential mood alterations. A randomized controlled trial indicated that high doses could result in manic symptoms in some individuals, highlighting the variability in response among patients .

Summary of Key Findings

| Parameter | Value/Outcome |

|---|---|

| Cmax (Peak Testosterone Level) | 1122 ng/dL at 4-5 days post-injection |

| Half-Life | Approximately 8 days |

| Protein Binding | ~98% bound to SHBG |

| Estradiol Increase | Significant rise with IM-TC compared to SCTE-AI |

| Clinical Improvements | Enhanced libido and sexual function reported |

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFVBGJFAYZEBE-ZLQWOROUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)CC[C@]35C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015617 | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Details | 'FDA label' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5-alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5-alpha-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-20-8 | |

| Record name | Testosterone cypionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone cypionate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone cypionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one cyclopentylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE CYPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0XW1UBI14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

98-104ºC | |

| Details | 'MSDS' | |

| Record name | Testosterone cypionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.